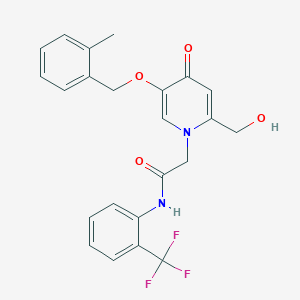![molecular formula C13H12Cl2N2OS2 B2489554 2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 393838-38-5](/img/structure/B2489554.png)
2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide" falls within the category of thiophene derivatives, which have been studied extensively for their diverse pharmacological activities and unique chemical properties. Thiophene derivatives are synthesized through various methods and possess a broad spectrum of biological and chemical properties, making them a significant focus in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step chemical reactions that include cyclization, nucleophilic substitution, and condensation reactions. For example, the synthesis of substituted thiophene derivatives can start from simple precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which undergo reactions with different reagents to yield novel compounds with potential antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010). The synthesis steps are confirmed using various spectroscopic methods such as IR, 1H NMR, and MS, alongside elemental analysis.
Molecular Structure Analysis
The structural characterization of thiophene derivatives, including X-ray diffraction, provides insights into their molecular conformation, hydrogen bonding, and crystal packing. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide highlights intra and intermolecular hydrogen bonds, helping to understand the compound's molecular geometry and stability (Anonymous, 2004).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including cyclization, dehydrogenation, and coupling, which are crucial for synthesizing novel compounds with enhanced biological activities. The dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates to form alkyl 2-aminobenzo[b]thiophene-3-carboxylates is an example of such transformations, showcasing the versatility of thiophene derivatives in chemical synthesis (Adib et al., 2014).
Applications De Recherche Scientifique
Heterocyclic Synthesis
2,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide and related compounds have been extensively used in the synthesis of various heterocyclic compounds. These include the synthesis of thiophenylhydrazonoacetates, which are crucial intermediates for producing pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Evaluation and Docking Studies
Compounds derived from similar structures have been investigated for their antimicrobial properties and potential applications in molecular docking studies. For example, the synthesis and evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides revealed significant antimicrobial activities and insights for docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystal Structure Analysis
The crystal structure of related compounds, like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been analyzed, providing essential data for understanding the molecular conformation and interactions within such compounds (Vasu, Mahendra, Doreswamy, Nirmala, Saravanan, Mohan, Sridhar, & Prasad, 2004).
Synthesis of Bioactive Molecules
These compounds are also used in synthesizing bioactive molecules, such as β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which have shown significant antimicrobial activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Development of Anticancer Agents
Research on similar structures, such as 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, has indicated significant antitumor effects, highlighting the potential of these compounds in developing anticancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Pharmacological Activities
Studies on thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have demonstrated their potential for antiarrhythmic, serotonin antagonist, and antianxiety activities, offering new avenues in pharmacological research (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Orientations Futures
The development of new thiazole derivatives for medicinal purposes is an active area of research . These compounds have the potential to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Propriétés
IUPAC Name |
2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS2/c1-6-2-3-8-9(4-6)19-13(16-8)17-12(18)7-5-10(14)20-11(7)15/h5-6H,2-4H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJVAXUYFFUNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

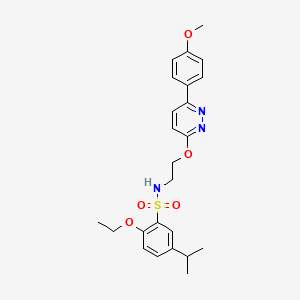
![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)
![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)
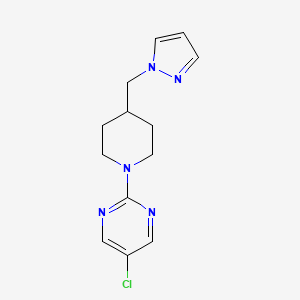
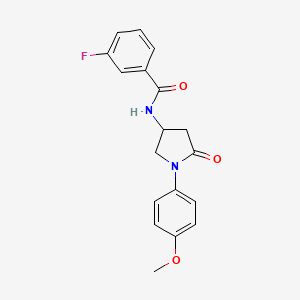
![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)
![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)
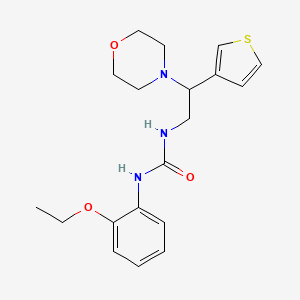
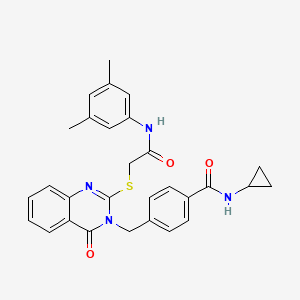
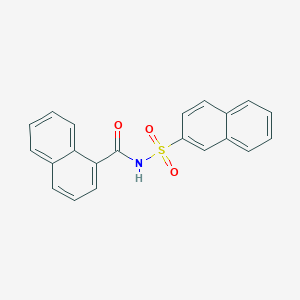
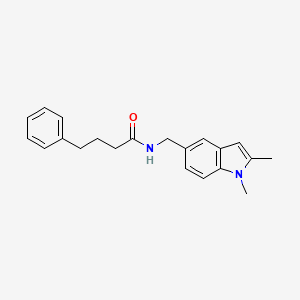

![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)
